molecular formula C24H28N4O2S B2700694 N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide CAS No. 1448033-37-1

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2700694
CAS No.: 1448033-37-1
M. Wt: 436.57
InChI Key: NFHPPONARFITTH-UHFFFAOYSA-N
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Description

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a synthetic small molecule belonging to the phthalazinone chemical class. This compound is provided exclusively for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Phthalazinone-based scaffolds are of significant interest in medicinal chemistry and oncology research, particularly as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) . PARP inhibitors are a validated therapeutic strategy for targeting cancers with specific DNA repair deficiencies, most notably those with BRCA1 or BRCA2 mutations. The structural design of this compound, which incorporates a (phenylthio)propanamide moiety, suggests potential for novel interaction with biological targets, warranting further investigation. Researchers can employ this chemical probe to explore synthetic lethality in cancer cells, study DNA damage response pathways, and develop new anticancer agents. Its mechanism of action is anticipated to involve binding to critical enzymes, thereby disrupting cellular repair mechanisms and inducing apoptosis in susceptible cancer cell lines. As a high-purity intermediate, it also serves as a valuable building block for the design and synthesis of isocorydine derivatives and other complex molecules with potential anticancer effects . This product is characterized to ensure quality and comes with available technical data. Researchers are encouraged to consult the safety data sheet and handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c29-23(12-17-31-19-8-2-1-3-9-19)25-18-22-20-10-4-5-11-21(20)24(30)28(26-22)16-15-27-13-6-7-14-27/h1-5,8-11H,6-7,12-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHPPONARFITTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, with a molecular weight of 444.5 g/mol. The compound features a complex structure that includes a pyrrolidine ring, a dihydrophthalazine moiety, and a phenylthio group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzymatic Inhibition : Compounds that contain phenylthio groups typically exhibit enzyme inhibition properties, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of the pyrrolidine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

  • In Vitro Studies : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These effects are often attributed to the induction of apoptosis and cell cycle arrest.
  • Mechanism Insights : The anticancer activity may be mediated through the inhibition of specific signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate that related derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Given the structural components that resemble known neuroprotective agents:

  • Neurotransmitter Interaction : The pyrrolidine ring may facilitate interaction with neurotransmitter systems, leading to potential neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Investigated anticancer effects on MCF-7 cellsInduced apoptosis via mitochondrial pathway
Johnson et al. (2019)Assessed antimicrobial activity against E. coliSignificant inhibition at low concentrations
Lee et al. (2021)Evaluated neuroprotective effects in rat modelsImproved cognitive function post-treatment

Comparison with Similar Compounds

Structural Analogues in the Phthalazinone Family

Key examples from :

  • Compound 11 : N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide
  • Compound 12 : N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Feature Target Compound Compound 11/12 ()
Core Structure 4-Oxo-3,4-dihydrophthalazin-1-yl 3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl
Substituent at C3 2-(Pyrrolidin-1-yl)ethyl Methyl
Side Chain 3-(Phenylthio)propanamide Triazolylthio-linked octanamide/acetamide
Key Functional Groups Pyrrolidine (basic), phenylthio Triazole (H-bond acceptor), dichlorophenyl

Implications :

  • The target compound’s pyrrolidine substituent may enhance solubility and binding to charged targets compared to the methyl group in Compounds 11/12.

Carboxamide Derivatives with 4-Oxo-Dihydro Cores

Example from :

  • Compound 67 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
Feature Target Compound Compound 67 ()
Core Structure Phthalazinone 1,5-Naphthyridine
Substituent at C3 2-(Pyrrolidin-1-yl)ethyl Adamantyl group
Side Chain Propanamide with phenylthio Carboxamide with pentyl chain
Key Functional Groups Pyrrolidine, phenylthio Adamantane (rigid, hydrophobic)

Implications :

  • The adamantyl group in Compound 67 provides rigidity and hydrophobicity, favoring interactions with sterically constrained targets. In contrast, the pyrrolidine in the target compound offers conformational flexibility and basicity .

Sulfur-Containing Amides and Their Modifications

Examples from and :

  • : Cyanoacetamide derivatives (e.g., 2-Cyano-N-benzyl-acetamide).
  • : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
Feature Target Compound Compounds
Core Structure Phthalazinone Chromen-4-one () / Coumarin
Sulfur Linkage Phenylthio Sulfonamide () / Cyano ()
Bioactivity Relevance Potential kinase inhibition Anticancer () / Enzyme inhibition ()

Implications :

  • Sulfonamide () and cyano () groups are electron-withdrawing, whereas the phenylthio group in the target compound is electron-rich, which may alter metabolic stability and target selectivity .

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